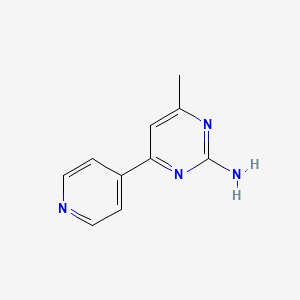

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

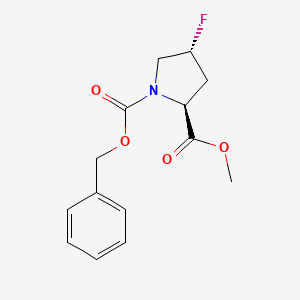

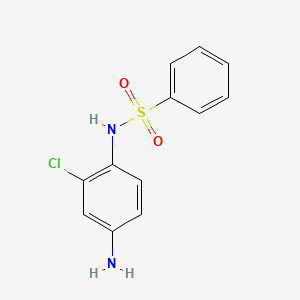

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a synthetic molecule that was developed as a potent and selective inhibitor of the enzyme “TBK1”. TBK1 is a protein kinase that is involved in the regulation of immune responses and the development of cancer. It has a molecular formula of C10 H10 N4 and a molecular weight of 186.217 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine involves several steps. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

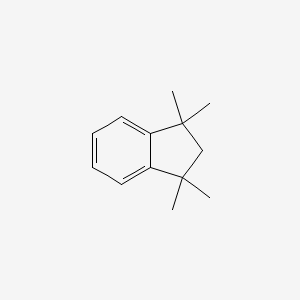

The molecular structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is characterized by a pyrimidine ring with a methyl group at the 4th position and a pyridinyl group at the 6th position . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine are complex and involve several steps. These include oxidative dehydrogenation, annulation, and oxidative aromatization . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Modifications

Reactions involving amines and thiols with specific pyrimidine derivatives have been investigated, highlighting the catalytic role of pyridine and the selective addition reactions forming syn- or anti-addition products, depending on the nature of the reactant (Čikotienė et al., 2007)(source). Furthermore, the synthesis and characterization of stable betainic pyrimidinaminides, showing the influence of substitution patterns or reaction conditions on product formation, emphasize the chemical versatility of related compounds (Schmidt, 2002)(source).

Applications in Molecular Design

Research into rhenium tricarbonyl complexes of modified nucleosides for potential biochemical applications highlights the intersection of pyrimidine derivatives with nucleoside chemistry (Wei et al., 2005)(source). Additionally, the development of novel bifunctional chelators and their complexes, derived from amination reactions involving similar pyrimidine analogs, opens avenues for designing radiopharmaceuticals and imaging agents.

Antimicrobial and Biological Activity

Certain pyrimidine salts have demonstrated in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013)(source). This includes the synthesis of pyrimidine derivatives with chloranilic and picric acids, showcasing the broad spectrum of biological activities associated with these compounds.

Inhibitory Activities Against HIV-1 and Histone Deacetylase

Research on 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly offers insights into the role of these compounds in antiviral therapy (Kožíšek et al., 2016)(source). Additionally, the design and biological evaluation of specific pyrimidin-2-ylamine derivatives as selective histone deacetylase inhibitors underscore their potential in cancer treatment (Zhou et al., 2008)(source).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methyl-6-pyridin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKPAITZBWHHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552109 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine | |

CAS RN |

90916-53-3 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)